molecular formula C11H17NO2S B1406343 2-(2,3-Dimethoxy-benzylsulfanyl)-ethylamine CAS No. 1147093-47-7

2-(2,3-Dimethoxy-benzylsulfanyl)-ethylamine

Cat. No. B1406343
CAS RN: 1147093-47-7
M. Wt: 227.33 g/mol
InChI Key: HQNDVGUAKKAENK-UHFFFAOYSA-N
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Description

“2-(2,3-Dimethoxy-benzylsulfanyl)-ethylamine” is a chemical compound. It is also known as Benzyl-(2,3-dimethoxy-benzyl)-amine . The molecular formula of this compound is C16H19NO2 . The average mass of this compound is 257.328 Da and the monoisotopic mass is 257.141571 Da .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound could serve as a precursor for synthesizing various pharmacologically active molecules. Its structure, featuring both an amine and a sulfanyl group, makes it a versatile intermediate. For instance, it could be used to develop novel compounds with potential antihypertensive or anticancer properties, as these functional groups are often found in bioactive molecules .

Agriculture

“2-(2,3-Dimethoxy-benzylsulfanyl)-ethylamine” may find applications in the synthesis of agrochemicals. Its benzylsulfanyl moiety could be useful in creating new pesticides or herbicides. Research could explore its incorporation into compounds designed to target specific pests or weeds without affecting crops .

Industrial Chemistry

In the industrial sector, this chemical could be used in the synthesis of dyes, rubber chemicals, or as a corrosion inhibitor due to its potential antioxidative properties. Its application in polymer synthesis could also be investigated, particularly in creating polymers with enhanced durability or specific functional properties .

Environmental Science

Environmental science could benefit from the compound’s potential use in the remediation of pollutants. Its chemical structure suggests that it could bind to heavy metals or organic pollutants, aiding in their extraction from contaminated sites. Further research could optimize its use in bioremediation processes .

Material Science

“2-(2,3-Dimethoxy-benzylsulfanyl)-ethylamine” might be used in material science for the development of new materials with unique properties, such as enhanced conductivity or photoreactivity. Its incorporation into nanomaterials or as a ligand in metal-organic frameworks (MOFs) could be particularly promising .

Biochemistry

In biochemistry, the compound could be used as a building block for synthesizing peptides or in the modification of proteins. Its reactivity with amino groups can be exploited to create conjugates for targeted drug delivery or for the development of diagnostic tools .

properties

IUPAC Name

2-[(2,3-dimethoxyphenyl)methylsulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-13-10-5-3-4-9(11(10)14-2)8-15-7-6-12/h3-5H,6-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNDVGUAKKAENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethoxy-benzylsulfanyl)-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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